REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[C:14](=[O:19])[NH:15][C:16](=[O:18])[S:17]1.[Cl:1][S:2](=[O:3])(=[O:4])[OH:5]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:10]1[cH:9][cH:8][c:7]([CH2:6][CH:13]2[C:14](=[O:19])[NH:15][C:16](=[O:18])[S:17]2)[cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)C(Cc2ccccc2)S1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(Cc2ccc(S(=O)(=O)Cl)cc2)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |